N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
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Description
N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H22N2O5S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications
Regiocontrolled Synthesis and Chemical Reactivity
Regiocontrolled Synthesis of γ-Hydroxybutenolides via Singlet Oxygen-Mediated Oxidation of 2-Thiophenyl Furans
This study showcases the utility of furan and thiophenyl groups in the synthesis of γ-hydroxybutenolides through photooxygenation, highlighting the chemical reactivity and potential synthetic applications of compounds containing furan and thiophenyl motifs (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Biochemical Applications and Binding Studies
Synthesis of p-hydroxycinnamic acid derivatives and investigation of fluorescence binding with bovine serum albumin
This research involves synthesizing novel compounds and studying their interactions with proteins, such as bovine serum albumin, which could be relevant for understanding the biochemical applications and binding characteristics of complex molecules including those with furan and thiophenyl groups (Meng et al., 2012).
Antimicrobial and Antitumor Activities
Synthesis, Characterization, and Antimicrobial Activity of Some Schiff Bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes
Demonstrates the antimicrobial potential of compounds incorporating furan and thiophenyl groups, providing a basis for the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach
This study underscores the importance of furan derivatives in combating drug-resistant bacterial infections, highlighting their potential as antibacterial agents (Siddiqa et al., 2022).
Inhibition of Viral Enzymes
A Novel Chemical Compound for Inhibition of SARS Coronavirus Helicase
Research identifying compounds capable of inhibiting the enzymatic activities of SARS coronavirus helicase, indicating the potential of furan and thiophenyl derivatives in antiviral therapy (Lee et al., 2017).
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-3-19(23)22-15-8-9-16(14(2)12-15)29(25,26)21-13-20(24,17-6-4-10-27-17)18-7-5-11-28-18/h4-12,21,24H,3,13H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBYUCKTALESJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.